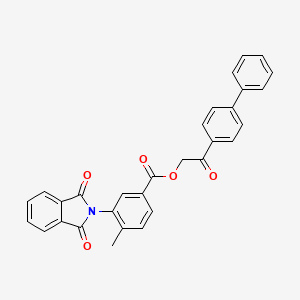![molecular formula C14H15N3OS B4773426 2-[(4-methyl-2-pyrimidinyl)thio]-N-phenylpropanamide](/img/structure/B4773426.png)
2-[(4-methyl-2-pyrimidinyl)thio]-N-phenylpropanamide
説明
2-[(4-methyl-2-pyrimidinyl)thio]-N-phenylpropanamide, commonly known as MPTP, is a synthetic compound that has been extensively studied for its neurotoxic effects on the brain. MPTP is a potent inhibitor of mitochondrial respiration, which results in the selective destruction of dopaminergic neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms.
作用機序
MPTP is converted to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B) in astrocytes and neurons. MPP+ is then transported into dopaminergic neurons by the dopamine transporter, where it inhibits mitochondrial respiration by binding to complex I of the electron transport chain, leading to ATP depletion and oxidative stress. This results in the selective destruction of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
MPTP-induced neurotoxicity results in a range of biochemical and physiological effects, including oxidative stress, mitochondrial dysfunction, and inflammation. These effects contribute to the selective destruction of dopaminergic neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms.
実験室実験の利点と制限
MPTP has several advantages as a research tool, including its ability to selectively destroy dopaminergic neurons in the substantia nigra, making it a valuable tool for studying Parkinson's disease. However, there are also limitations to its use, including its neurotoxic effects, which can result in animal welfare concerns and the need for appropriate safety precautions.
将来の方向性
Future research on MPTP is likely to focus on developing new treatments for Parkinson's disease and understanding the mechanisms underlying MPTP-induced neurotoxicity. Potential areas of research include developing new drugs that target mitochondrial dysfunction and oxidative stress, identifying novel biomarkers for Parkinson's disease, and developing new animal models that better mimic the disease's pathophysiology. Overall, MPTP remains a valuable research tool for studying Parkinson's disease, and its continued use is likely to lead to new insights into the disease's causes and potential treatments.
科学的研究の応用
MPTP has been widely used as a research tool to study the mechanisms underlying Parkinson's disease. By selectively destroying dopaminergic neurons in the substantia nigra, MPTP induces Parkinson's disease-like symptoms in animal models, making it a valuable tool for studying the disease's pathophysiology.
特性
IUPAC Name |
2-(4-methylpyrimidin-2-yl)sulfanyl-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-10-8-9-15-14(16-10)19-11(2)13(18)17-12-6-4-3-5-7-12/h3-9,11H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPJNNGZPSSGHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SC(C)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{5-[(4-chlorophenyl)thio]-2-furyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4773352.png)
![N'-[4-(1,3-benzodioxol-5-yloxy)phenyl]-N,N-dimethylsulfamide](/img/structure/B4773356.png)
![N-(4-{[(4-methoxy-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4773362.png)
![12-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-{5-[(4-propylphenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro[1,2,4]triazolo[1',5':1,6]pyrimido[4,5-b]quinoline](/img/structure/B4773370.png)
![N-(2-chlorophenyl)-2-[(2-hydroxyethyl)thio]acetamide](/img/structure/B4773377.png)
![1-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}-4-methylpiperidine](/img/structure/B4773385.png)
![N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-3-methylbenzamide](/img/structure/B4773394.png)

![2-(3,4-dimethoxyphenyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4773405.png)
![2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4773407.png)
![8-[(3-methylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4773410.png)
![ethyl N-{[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}glycinate](/img/structure/B4773421.png)
![N-(3-ethoxy-4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4773422.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B4773430.png)